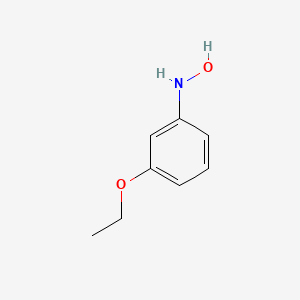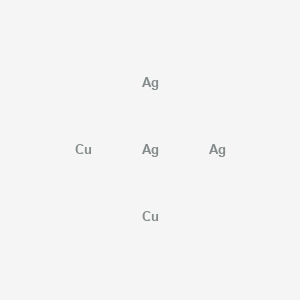
Ethane, 1,1'-selenobis(2-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1’-selenobis(2-(ethylthio)- is an organoselenium compound with the molecular formula C6H14S2Se This compound is characterized by the presence of selenium and sulfur atoms, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of Ethane, 1,1’-selenobis(2-(ethylthio)- typically involves the reaction of ethylthiol with selenium compounds under controlled conditions. One common method includes the reaction of ethylthiol with selenium dioxide in the presence of a reducing agent. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.
Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Ethane, 1,1’-selenobis(2-(ethylthio)- can be compared with other organoselenium compounds such as selenomethionine and selenocysteine.
Selenomethionine: This compound is an amino acid analog containing selenium and is known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Often referred to as the 21st amino acid, selenocysteine is incorporated into proteins and plays a critical role in various enzymatic functions.
Ethane, 1,1’-selenobis(2-(ethylthio)- is unique due to its specific structure and the presence of both selenium and sulfur atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90053-43-3 |
|---|---|
Fórmula molecular |
C8H18S2Se |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane |
InChI |
InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
Clave InChI |
SSLKSGITTFFKBL-UHFFFAOYSA-N |
SMILES canónico |
CCSCC[Se]CCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



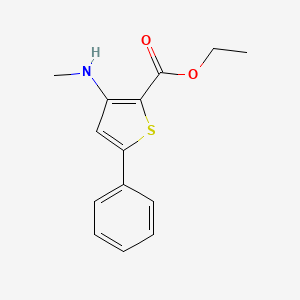
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
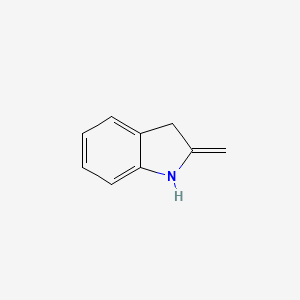
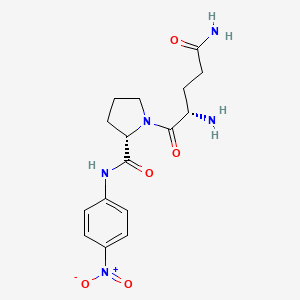
![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)
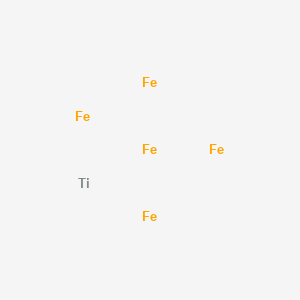
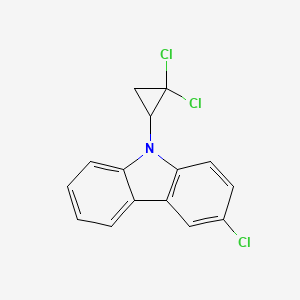
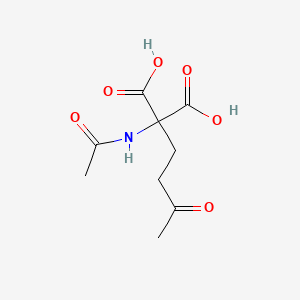
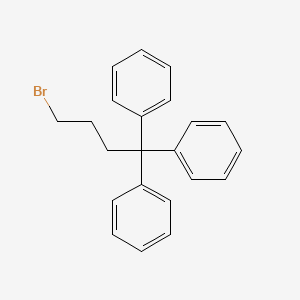
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
